molecular formula C13H14N2 B13540764 6-(2,4-Dimethylphenyl)pyridin-2-amine

6-(2,4-Dimethylphenyl)pyridin-2-amine

Cat. No.: B13540764
M. Wt: 198.26 g/mol
InChI Key: CFLAUJZLXUSHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Dimethylphenyl)pyridin-2-amine: is an organic compound that belongs to the class of aminopyridines This compound features a pyridine ring substituted with a 2,4-dimethylphenyl group at the sixth position and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dimethylphenyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 2,4-dimethylaniline.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Procedure: The 2-chloropyridine is reacted with 2,4-dimethylaniline in the presence of the base, leading to the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Dimethylphenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Various amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

6-(2,4-Dimethylphenyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    2-Aminopyridine: A simpler analog with an amine group at the second position of the pyridine ring.

    2,4-Dimethylphenylamine: A compound with a similar phenyl group but lacking the pyridine ring.

    6-Phenylpyridin-2-amine: A compound with a phenyl group instead of the 2,4-dimethylphenyl group.

Uniqueness: 6-(2,4-Dimethylphenyl)pyridin-2-amine is unique due to the presence of both the 2,4-dimethylphenyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

6-(2,4-dimethylphenyl)pyridin-2-amine

InChI

InChI=1S/C13H14N2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3,(H2,14,15)

InChI Key

CFLAUJZLXUSHFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CC=C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.